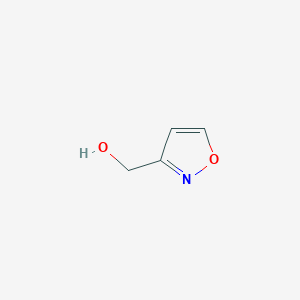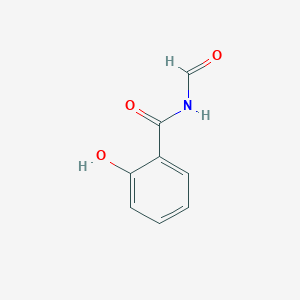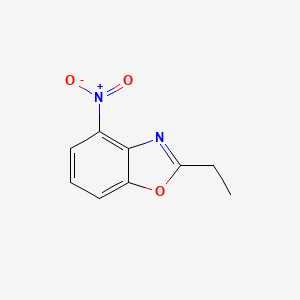
3-异恶唑甲醇
描述
3-Isoxazolemethanol is a useful research compound. Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Isoxazolemethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Isoxazolemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isoxazolemethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子合成
3-异恶唑甲醇: 是一种用途广泛的化学化合物,用于合成各种分子结构。其反应性使其能够创造复杂的分子,可用于制药和材料科学。 例如,它可以用来合成具有潜在治疗作用的异恶唑衍生物 .
生物学研究
在生物学研究中,3-异恶唑甲醇可作为与生物系统相互作用的化合物的构建块。它可以用来研究酶反应、受体结合和其他生化途径。 该化合物的衍生物可能表现出镇痛和抗炎活性,这对于开发新药至关重要 .
神经学研究
异恶唑环,如3-异恶唑甲醇衍生的环,存在于具有神经学应用的化合物中。 它们可用于创造调节神经递质系统的分子,这对于研究治疗癫痫、阿尔茨海默病和帕金森病等神经系统疾病的方法非常有价值 .
生化分析
Biochemical Properties
3-Isoxazolemethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of biologically active compounds, which may include interactions with enzymes such as glutaminase from Escherichia coli and troponin I from the human heart . These interactions are crucial for the compound’s role in facilitating organic synthesis reactions.
Cellular Effects
3-Isoxazolemethanol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may cause skin and eye irritation, respiratory irritation, and other cellular responses when inhaled or contacted . These effects highlight the compound’s potential impact on cellular health and function.
Molecular Mechanism
At the molecular level, 3-Isoxazolemethanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interactions with enzymes and proteins can lead to significant biochemical changes, influencing various metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isoxazolemethanol can change over time. The compound’s stability and degradation are important factors to consider. It is stable at room temperature but should be stored in an airtight container to avoid degradation . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, providing insights into the compound’s temporal impact on biological systems.
Dosage Effects in Animal Models
The effects of 3-Isoxazolemethanol vary with different dosages in animal models. At lower doses, the compound may facilitate certain biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as acute toxicity when ingested or inhaled . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
3-Isoxazolemethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in organic synthesis reactions. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .
Transport and Distribution
Within cells and tissues, 3-Isoxazolemethanol is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s biological activity.
Subcellular Localization
The subcellular localization of 3-Isoxazolemethanol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell . This localization is crucial for the compound’s role in various biochemical and cellular processes.
属性
IUPAC Name |
1,2-oxazol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-4-1-2-7-5-4/h1-2,6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCAGXLDCTZCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512619 | |
| Record name | (1,2-Oxazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89102-73-8 | |
| Record name | (1,2-Oxazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazol-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of α,5-dimethyl-3-isoxazolemethanol as described in the research?
A1: The research highlights the versatility of γ-hydroxyalkynyl ketones as valuable building blocks for creating diverse heterocyclic compounds, including α,5-dimethyl-3-isoxazolemethanol. The study demonstrates that the addition of hydrazoic acid to 5-hydroxy-hex-3-yne-2-one yields both 3-azido-2,5-dimethyl furan and α,5-dimethyl-3-isoxazolemethanol in a single step [, ]. This one-pot reaction offers a streamlined approach to synthesizing these valuable heterocyclic structures, potentially simplifying the production of compound libraries for drug discovery and materials science applications.
Q2: Beyond α,5-dimethyl-3-isoxazolemethanol, what other heterocycles are accessible through the methods described in the paper?
A2: The research showcases the synthesis of various heterocycles beyond α,5-dimethyl-3-isoxazolemethanol using γ-hydroxyalkynyl ketones as a starting point. For example, reacting (E)- and (Z)-bromoenediones (derived from readily available furans) with 1,1-dimethylhydrazine yields 1,3-dimethyl-5-acetylpyrazole [, ]. Additionally, reacting the same bromoenediones with sodium azide leads to the formation of 3-acetyl-5-methylisoxazole through a unique reaction pathway involving a (Z)-3-azido-3-hexene-2,5-dione intermediate [, ]. This highlights the broader applicability of these synthetic strategies for accessing a diverse range of valuable heterocyclic structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)
![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)
![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)






![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)
